molecular formula C36H71NO10S B159389 Taurolipid C CAS No. 126513-90-4

Taurolipid C

Cat. No. B159389
M. Wt: 710 g/mol
InChI Key: BXEVRQCXMVJMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolipid C is a naturally occurring compound found in the bile of animals. It is a sulfonated lipid that has been shown to have various biochemical and physiological effects. Taurolipid C has been the subject of scientific research due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases.

Mechanism Of Action

The mechanism of action of taurolipid C is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells, reducing inflammation, and protecting cells against oxidative stress.

Biochemical And Physiological Effects

Taurolipid C has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells against oxidative stress. Taurolipid C has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases. Additionally, taurolipid C has been shown to have cardiovascular benefits, including reducing blood pressure and improving lipid metabolism.

Advantages And Limitations For Lab Experiments

Taurolipid C has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain. Additionally, it has been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of using taurolipid C in lab experiments is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on taurolipid C. One area of research is the development of new synthesis methods for taurolipid C. Another area of research is the study of taurolipid C in combination with other compounds for potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of taurolipid C and its potential therapeutic applications in various fields.

Synthesis Methods

Taurolipid C can be synthesized through various methods, including chemical synthesis and extraction from animal bile. The chemical synthesis involves the reaction of taurine with fatty acid chlorides or anhydrides. The extraction method involves the purification of animal bile to obtain taurolipid C.

Scientific Research Applications

Taurolipid C has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, neuroprotective effects, and cardiovascular benefits. Taurolipid C has been studied extensively in vitro and in vivo, and the results of these studies have shown promising results.

properties

CAS RN

126513-90-4

Product Name

Taurolipid C

Molecular Formula

C36H71NO10S

Molecular Weight

710 g/mol

IUPAC Name

2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid

InChI

InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46)

InChI Key

BXEVRQCXMVJMIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O

synonyms

2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)aminoethanesulfonic acid
taurolipid C

Origin of Product

United States

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